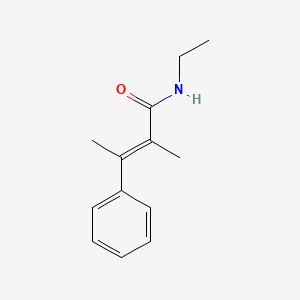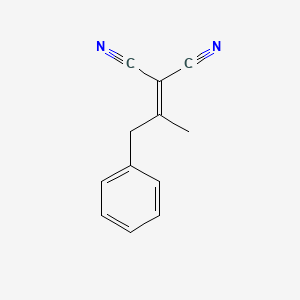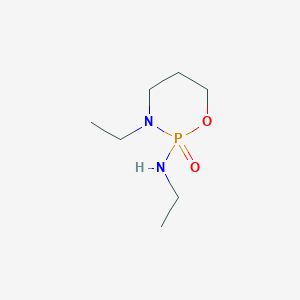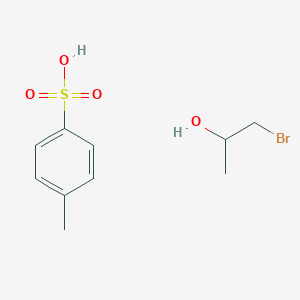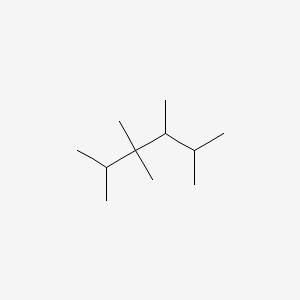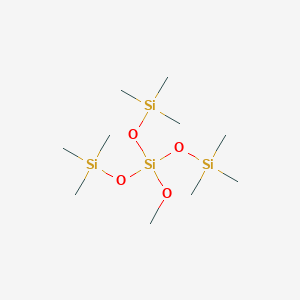
Methyl tris(trimethylsilyl) orthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl tris(trimethylsilyl) orthosilicate is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a central silicon atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl tris(trimethylsilyl) orthosilicate can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with a methyl orthosilicate precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl tris(trimethylsilyl) orthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-containing products.
Reduction: It can be reduced using hydride donors to yield different silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydride donors, oxidizing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include silanols, silanes, and other organosilicon compounds, which have applications in various fields such as materials science and organic synthesis .
Aplicaciones Científicas De Investigación
Methyl tris(trimethylsilyl) orthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: This compound is used in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which methyl tris(trimethylsilyl) orthosilicate exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes and the modification of molecular structures. The pathways involved in these processes are often specific to the type of reaction and the conditions under which it is carried out .
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent.
Trimethylsilyl chloride: Commonly used as a silylating agent in organic synthesis.
Tetramethylsilane: Used as a reference standard in nuclear magnetic resonance spectroscopy
Uniqueness
Methyl tris(trimethylsilyl) orthosilicate is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various reactions and form stable complexes makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
56120-91-3 |
|---|---|
Fórmula molecular |
C10H30O4Si4 |
Peso molecular |
326.68 g/mol |
Nombre IUPAC |
methyl tris(trimethylsilyl) silicate |
InChI |
InChI=1S/C10H30O4Si4/c1-11-18(12-15(2,3)4,13-16(5,6)7)14-17(8,9)10/h1-10H3 |
Clave InChI |
MSKXIZSXZCEGEQ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
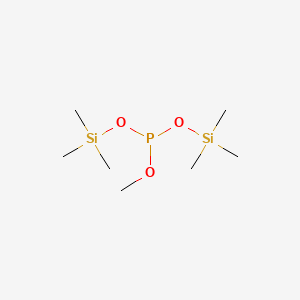
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
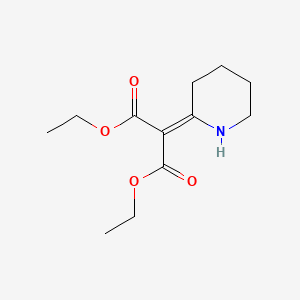
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
